molecular formula C18H20N2O4S B11247868 N-(4-ethylphenyl)-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

N-(4-ethylphenyl)-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

Cat. No.: B11247868
M. Wt: 360.4 g/mol
InChI Key: AUTOXAALHOAPRD-UHFFFAOYSA-N
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Description

N-(4-ETHYLPHENYL)-4-METHANESULFONYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzoxazine ring, which is a heterocyclic structure containing both nitrogen and oxygen atoms. The presence of the ethylphenyl and methanesulfonyl groups further enhances its chemical properties, making it a subject of interest in synthetic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ETHYLPHENYL)-4-METHANESULFONYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the benzoxazine ring One common method is the cyclization of an appropriate amine with a phenol derivative under acidic conditions

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and continuous flow reactors to enhance reaction efficiency. Purification steps such as recrystallization and chromatography are also employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

N-(4-ETHYLPHENYL)-4-METHANESULFONYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the methanesulfonyl group to a thiol or sulfide.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzoxazine ring or the ethylphenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

N-(4-ETHYLPHENYL)-4-METHANESULFONYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as high-performance polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-ETHYLPHENYL)-4-METHANESULFONYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it could inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-METHYLPHENYL)-4-METHANESULFONYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE
  • N-(4-ISOPROPYLPHENYL)-4-METHANESULFONYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE
  • N-(4-TERT-BUTYLPHENYL)-4-METHANESULFONYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE

Uniqueness

N-(4-ETHYLPHENYL)-4-METHANESULFONYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE stands out due to the specific combination of its functional groups, which confer unique chemical and biological properties. The ethylphenyl group enhances its lipophilicity, potentially improving its interaction with biological membranes. The methanesulfonyl group is known for its electron-withdrawing properties, which can influence the compound’s reactivity and stability.

Properties

Molecular Formula

C18H20N2O4S

Molecular Weight

360.4 g/mol

IUPAC Name

N-(4-ethylphenyl)-4-methylsulfonyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide

InChI

InChI=1S/C18H20N2O4S/c1-3-13-8-10-14(11-9-13)19-18(21)17-12-20(25(2,22)23)15-6-4-5-7-16(15)24-17/h4-11,17H,3,12H2,1-2H3,(H,19,21)

InChI Key

AUTOXAALHOAPRD-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2CN(C3=CC=CC=C3O2)S(=O)(=O)C

Origin of Product

United States

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